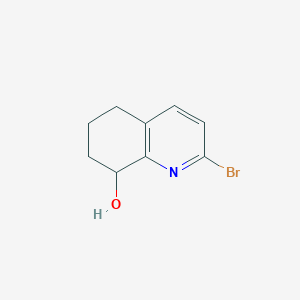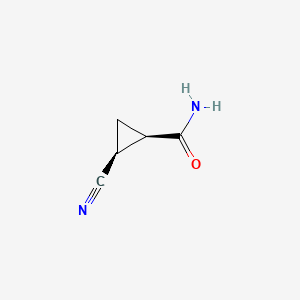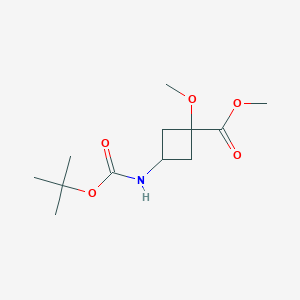
Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate: is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound is characterized by its cyclobutane ring, which is substituted with a methoxy group, a tert-butoxycarbonylamino group, and a carboxylate ester group. It is slightly soluble in water and has a density of approximately 1.10 g/cm³ at 20°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with tert-butoxycarbonylamine and methanol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to promote cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The tert-butoxycarbonylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .
Biology: In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its derivatives could be investigated for activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
作用机制
The mechanism of action of Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonylamino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
- Methyl cis-3-(tert-butoxycarbonylamino)indane-1-carboxylate
- cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid
- cis-3-(tert-Butoxycarbonylamino-methyl)-22-dimethyl-cyclobutanecarboxylic acid
Comparison: Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate is unique due to the presence of the methoxy group on the cyclobutane ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds that lack this group .
属性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
methyl 1-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8-6-12(7-8,17-5)9(14)16-4/h8H,6-7H2,1-5H3,(H,13,15) |
InChI 键 |
KWXSGSWQQJXUKI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


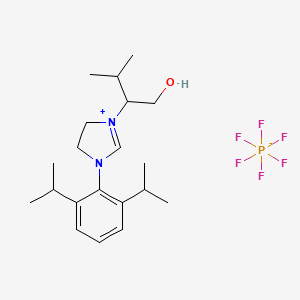
![4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol](/img/structure/B13905203.png)
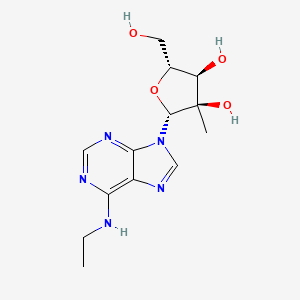
![Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B13905211.png)
![tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate](/img/structure/B13905217.png)
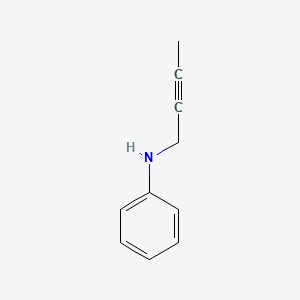
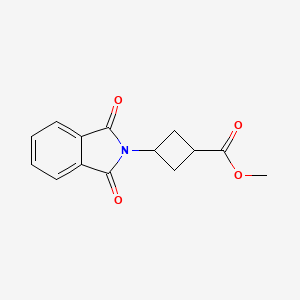
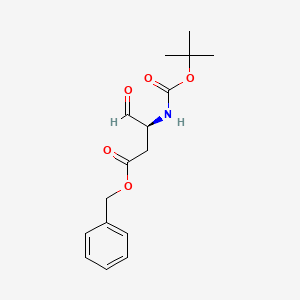
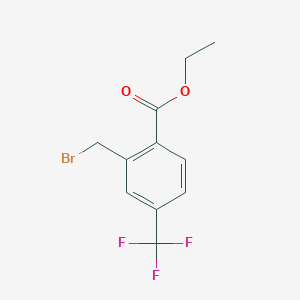
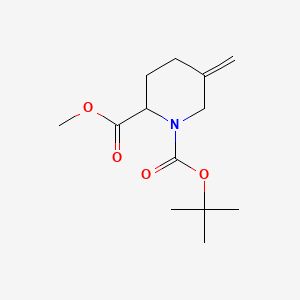
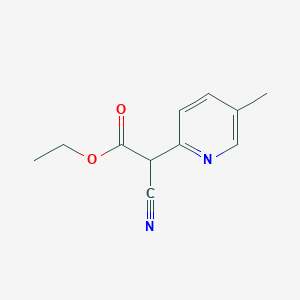
![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)
